6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
“6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine” is a chemical compound that belongs to the class of benzofurans . Benzofurans are a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofurans can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . There are also methods involving the use of palladium nanoparticles, indium (III) halides, and isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .Scientific Research Applications
- Benzofuran derivatives, including 6-bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine, have demonstrated significant anticancer effects. For instance, compound 36 (Fig. 8) exhibited substantial cell growth inhibition in various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- Benzofuran compounds have emerged as promising scaffolds for antimicrobial agents. Substituted benzofurans, including 6-bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine, have displayed potent antibacterial activity .
- The imidazole ring, a core structural unit in benzofuran derivatives, possesses unique physicochemical properties. Imidazole-containing compounds are of interest due to their diverse pharmacological activities .
- A recently discovered macrocyclic benzofuran compound demonstrated anti-hepatitis C virus (HCV) activity. It holds promise as a potential therapeutic drug for HCV infection .
- Novel methods for constructing benzofuran rings have been developed. A unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds .
- Understanding the relationship between the bioactivities of benzofuran derivatives and their structures is crucial. Researchers analyze how specific substitutions impact biological effects .
Anticancer Properties
Antimicrobial Activity
Imidazole Ring Synthesis
Anti-Hepatitis C Virus Activity
Free Radical Cyclization Cascade
Structure-Activity Relationship (SAR)
Future Directions
Benzofuran compounds, due to their wide range of biological activities, have attracted the attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds and have potential applications in many aspects . Therefore, the future research directions could involve further exploration of the biological activities of “6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine” and its potential applications in drug development.
Mechanism of Action
Target of Action
It’s worth noting that benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with various targets leading to their broad range of biological activities .
Biochemical Pathways
Benzofuran derivatives have been reported to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
6-bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)13-10-6-14-11-5-8(12)3-4-9(10)11/h3-5,7,10,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLPMPZTYSYAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1COC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
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